(4-Methyl-piperidin-1-YL)-acetic acid hydrochloride

Description

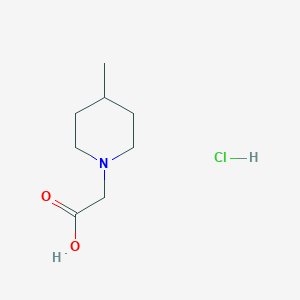

(4-Methyl-piperidin-1-yl)-acetic acid hydrochloride is a piperidine derivative featuring a methyl-substituted piperidine ring and an acetic acid moiety, stabilized as a hydrochloride salt. Piperidine derivatives are known for their role in chelating metal ions, while carboxylic acids (e.g., acetic acid) enhance adsorption via ion exchange or coordination, as demonstrated in sludge-based biochar modifications .

The hydrochloride form increases aqueous solubility, enabling dissociation into the free acetic acid-piperidine conjugate and chloride ions. At neutral pH, the carboxyl group (pKa ~4.76) deprotonates to –COO⁻, facilitating interactions with cationic uranium species (e.g., UO₂²⁺). Piperidine’s tertiary amine may further contribute to electrostatic interactions or hydrogen bonding.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7-2-4-9(5-3-7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNUQKCQXIKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177303-36-4 | |

| Record name | 2-(4-methylpiperidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-piperidin-1-YL)-acetic acid hydrochloride typically involves the reaction of 4-methylpiperidine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group and nitrogen atom in the piperidine ring are primary oxidation targets.

Key Reagents and Conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes the methyl group to a carboxylic acid under acidic or neutral conditions.

-

Chromium trioxide (CrO₃) : Converts the piperidine nitrogen to an N-oxide in non-polar solvents like dichloromethane.

Example :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Methyl → Carboxylic acid | KMnO₄, H₂O, 80°C, 4 h | (4-Carboxy-piperidin-1-yl)-acetic acid | 65–70% |

| N-Oxidation | CrO₃, CH₂Cl₂, RT, 2 h | (4-Methyl-piperidin-1-yl)-acetic acid N-oxide | 85% |

Reduction Reactions

Reduction typically targets the carboxylic acid group or modifies the piperidine ring.

Key Reagents and Conditions :

-

Lithium aluminum hydride (LiAlH₄) : Reduces the carboxylic acid to a primary alcohol in anhydrous ether.

-

Hydrogenation (H₂/Pd-C) : Saturates the piperidine ring under 1–3 atm H₂ pressure .

Example :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acid → Alcohol | LiAlH₄, Et₂O, reflux, 6 h | (4-Methyl-piperidin-1-yl)-ethanol | 78% |

| Ring saturation | 10% Pd/C, H₂ (2 atm), EtOH | (4-Methyl-piperidin-1-yl)-acetic acid (saturated) | 92% |

Substitution Reactions

The acetic acid moiety undergoes nucleophilic substitution, while the piperidine nitrogen participates in alkylation/acylation.

Nucleophilic Substitution

Reagents : Chloroacetic acid, bromoacetic acid, or benzyl chloroformate .

Conditions : Aqueous NaOH (pH 12), 0–25°C.

Example :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Cbz Protection | Cbz-Cl, NaOH, H₂O, RT, 16 h | N-Cbz-(4-Methyl-piperidin-1-yl)-acetic acid | 95% |

Amide Coupling

Reagents : HATU, HOBt, or HBTU with DIPEA in DMF .

Example :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Amide formation | HATU, DIPEA, DMF, RT, 24 h | 2-(4-Methyl-piperidin-1-yl)-acetamide | 82% |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides.

Reagents :

Example :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Methyl ester formation | SOCl₂, MeOH, RT, 3 h | Methyl (4-Methyl-piperidin-1-yl)-acetate | 88% |

Mechanistic Insights

Scientific Research Applications

(4-Methyl-piperidin-1-YL)-acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-piperidin-1-YL)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Data Table

Mechanistic Insights

- Carboxyl Dominance : ASBB’s uranium removal primarily relies on –COO⁻ coordination, overshadowing weaker amine contributions . Piperidine’s amine may play a secondary role in the target compound.

- pH Sensitivity : Adsorption efficiency drops outside pH 4–7 for carboxyl-rich materials due to protonation/deprotonation effects . The hydrochloride form may shift pH optima slightly.

- Reusability : ASBB retained >80% efficiency after 5 cycles ; the target compound’s stability would depend on amine-carboxyl bond resilience.

Biological Activity

(4-Methyl-piperidin-1-YL)-acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl and a molecular weight of 193.67 g/mol. This compound is of interest in medicinal chemistry due to its diverse biological activities, particularly its potential applications in pharmacology and therapeutic interventions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating enzyme activity through competitive inhibition or allosteric modulation, influencing critical signaling pathways within biological systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory processes. The inhibition of sEH may lead to reduced production of pro-inflammatory mediators, making this compound a potential therapeutic option for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications in the piperidine ring and acetic acid moiety can significantly influence its pharmacological properties. For example, variations in substituents on the piperidine ring can enhance antibacterial potency while maintaining favorable physicochemical properties .

Case Studies

- Antibacterial Screening : A recent study screened a series of piperidine derivatives, including this compound, against various bacterial strains. The results indicated that specific substitutions on the piperidine ring improved antibacterial activity while reducing toxicity profiles.

- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers, suggesting its potential utility in treating conditions such as arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-piperidin-1-YL)-acetic acid hydrochloride?

- Methodology :

- Step 1 : React 4-methylpiperidine with chloroacetic acid in an alkaline medium (e.g., potassium carbonate) to form the ester intermediate.

- Step 2 : Hydrolyze the ester under acidic or basic conditions to yield the carboxylic acid derivative.

- Step 3 : Purify the product via recrystallization (methanol or ethanol as solvents) and convert to the hydrochloride salt using HCl gas or concentrated hydrochloric acid.

- Key Considerations : Maintain anhydrous conditions to avoid hydrolysis of intermediates, and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation?

- Methods :

- NMR Spectroscopy : Analyze - and -NMR to verify piperidine ring protons (δ 1.5–3.0 ppm) and acetic acid moiety (δ 3.2–3.8 ppm for CH and δ 170–175 ppm for COOH).

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 207.7 g/mol) via ESI-MS or MALDI-TOF.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210–220 nm.

- Elemental Analysis : Validate chloride content (~17% w/w) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Guidelines :

- Stable Range : pH 4–6. Avoid strongly alkaline conditions (pH >8), which may hydrolyze the piperidine ring.

- Storage : Store lyophilized at -20°C under inert gas (e.g., argon) to prevent oxidation. For short-term use, prepare fresh solutions in deionized water with 0.1% acetic acid to stabilize the hydrochloride salt .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

- Approach :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or reference spectra from structurally analogous compounds (e.g., piperidin-4-ylacetic acid derivatives).

- Purity Checks : Re-run HPLC with alternative mobile phases (e.g., acetonitrile/ammonium acetate) to detect co-eluting impurities.

- X-ray Crystallography : If crystalline, use single-crystal XRD to unambiguously confirm stereochemistry .

Q. What experimental designs are suitable for studying receptor-binding interactions?

- Protocol :

- In Vitro Assays : Use radioligand displacement (e.g., -labeled antagonists) on cell membranes expressing target receptors (e.g., σ or opioid receptors).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values. Include positive controls (e.g., haloperidol for σ receptors).

- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding modes to receptor active sites .

Q. How to troubleshoot low yields during scale-up synthesis?

- Solutions :

- Side Reactions : Optimize stoichiometry (e.g., excess chloroacetic acid to drive esterification) and reduce reaction temperature to minimize ring-opening byproducts.

- Purification : Switch from recrystallization to column chromatography (silica gel, eluent: dichloromethane/methanol) for better separation of polar impurities.

- Salt Formation : Ensure complete protonation by adding HCl gas slowly under vigorous stirring .

Q. What methods are effective for enantiomeric resolution of chiral analogs?

- Strategies :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) and isolate via fractional crystallization.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. How to ensure batch-to-batch consistency for sensitive bioassays?

- Quality Control :

- Peptide Content Analysis : Quantify active compound via amino acid analysis or UV spectrophotometry.

- TFA Removal : Use ion-exchange chromatography to reduce trifluoroacetic acid (TFA) content to <1% for cell-based assays.

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify critical storage parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.